Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-alanine, D-tryptophan, D-alanine, and D-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is achieved through techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and specific enzymes.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in formulations.
Mechanism of Action
The mechanism of action of Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to conformational changes and subsequent biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-alanyl-L-tryptophyl-L-alanyl-L-tyrosine
- Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine
- Alanyl-L-tyrosine
Uniqueness
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine is unique due to its specific sequence and the presence of D-amino acids, which can confer resistance to enzymatic degradation and alter its biological activity compared to peptides composed of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
644997-31-9 |
---|---|
Molecular Formula |
C28H34N6O7 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H34N6O7/c1-15(31-24(36)13-29)25(37)33-22(12-18-14-30-21-6-4-3-5-20(18)21)27(39)32-16(2)26(38)34-23(28(40)41)11-17-7-9-19(35)10-8-17/h3-10,14-16,22-23,30,35H,11-13,29H2,1-2H3,(H,31,36)(H,32,39)(H,33,37)(H,34,38)(H,40,41)/t15-,16-,22-,23-/m1/s1 |
InChI Key |
AJNAIBGLIORVGR-ZBWOKKAISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.